1-Oxo-1-(1-pyrrolidinyl)-6-octadecanol
Description
1-Oxo-1-(1-pyrrolidinyl)-6-octadecanol is a structurally complex organic compound characterized by an 18-carbon aliphatic chain (octadecanol) with a hydroxyl group at the sixth carbon and a pyrrolidine ring attached via a ketone group at the first carbon. This configuration confers amphiphilic properties, combining a hydrophobic alkyl chain with a polar pyrrolidine-ketone moiety.
Properties
CAS No. |
56666-42-3 |
|---|---|
Molecular Formula |
C22H43NO2 |
Molecular Weight |
353.6 g/mol |
IUPAC Name |
6-hydroxy-1-pyrrolidin-1-yloctadecan-1-one |
InChI |
InChI=1S/C22H43NO2/c1-2-3-4-5-6-7-8-9-10-11-16-21(24)17-12-13-18-22(25)23-19-14-15-20-23/h21,24H,2-20H2,1H3 |
InChI Key |
GOSQLVROXRMYNO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(CCCCC(=O)N1CCCC1)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Oxo-1-(1-pyrrolidinyl)-6-octadecanol typically involves the following steps:
Synthetic Routes: The preparation of this compound can be achieved through the reaction of pyrrolidine with an appropriate octadecanol derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to facilitate the formation of the desired product.
Reaction Conditions: The reaction conditions, such as temperature, pressure, and reaction time, are crucial for optimizing the yield and purity of the compound. Commonly used conditions include moderate temperatures and atmospheric pressure, with reaction times varying from a few hours to several days.
Industrial Production Methods: On an industrial scale, the production of 1-Oxo-1-(1-pyrrolidinyl)-6-octadecanol may involve continuous flow reactors and advanced purification techniques to ensure high efficiency and product quality.
Chemical Reactions Analysis
1-Oxo-1-(1-pyrrolidinyl)-6-octadecanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced alcohol derivatives.
Substitution: The pyrrolidine ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted pyrrolidine derivatives.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. Reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and inert atmospheres.
Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of 1-Oxo-1-(1-pyrrolidinyl)-6-octadecanol.
Scientific Research Applications
1-Oxo-1-(1-pyrrolidinyl)-6-octadecanol has several scientific research applications:
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, 1-Oxo-1-(1-pyrrolidinyl)-6-octadecanol is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, 1-Oxo-1-(1-pyrrolidinyl)-6-octadecanol is used in the formulation of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Oxo-1-(1-pyrrolidinyl)-6-octadecanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The pathways involved in the compound’s mechanism of action include signal transduction pathways, metabolic pathways, and gene expression regulation. These interactions can result in changes in cellular functions and physiological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 1-Oxo-1-(1-pyrrolidinyl)-6-octadecanol with compounds sharing functional or structural similarities, based on available evidence:
Table 1: Comparative Analysis of Key Properties
Structural and Functional Differences
2-Octyldodecan-1-ol (Octyldodecanol) Structure: A branched 20-carbon fatty alcohol lacking heterocyclic or ketone groups. Key Contrasts:
- Widely used in cosmetics as a non-greasy emollient, whereas the pyrrolidine-ketone group in the target compound may enable reactive or surfactant applications. Similarity: Both possess long alkyl chains, making them suitable for lipid-rich environments.
1-Methyl-5-oxopyrrolidine-3-carboxylic Acid
- Structure : A pyrrolidone derivative with a carboxylic acid substituent.
- Key Contrasts :
- Lower logP (~0.5) due to the hydrophilic carboxylic acid group, enabling solubility in polar solvents.
- Used in pharmaceutical synthesis (e.g., as a building block for nootropics), whereas the target compound’s applications are likely formulation-based. Similarity: Both contain pyrrolidine-related rings, but the functional groups dictate divergent reactivities.
Physicochemical and Industrial Implications
- Lipophilicity: The target compound’s logP of 6.870 exceeds that of Octyldodecanol, suggesting superior partitioning into lipid membranes or oils. This property could make it valuable in drug delivery systems requiring sustained release .
- Reactivity: The pyrrolidine ring may act as a weak base or participate in hydrogen bonding, unlike Octyldodecanol’s inert alcohol group. This reactivity could facilitate interactions with biological membranes or synthetic polymers.
- Its metabolic fate and toxicity would depend on the stability of the pyrrolidine-ketone linkage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
